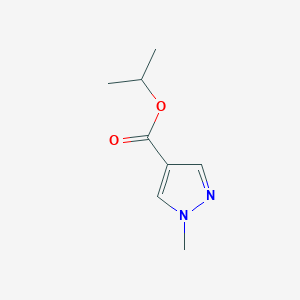

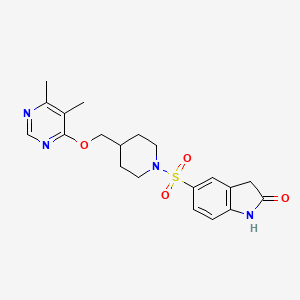

![molecular formula C19H17N3O4S B2562157 2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid CAS No. 861211-13-4](/img/structure/B2562157.png)

2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves reactions at the benzylic position, which includes free radical bromination and nucleophilic substitution . Another study mentions the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which could be related .

Chemical Reactions Analysis

The compound, due to its complex structure, can be expected to undergo a variety of chemical reactions. For instance, esters can be converted to amides via an aminolysis reaction. They can also undergo trans-esterification reactions to form different esters .

科学的研究の応用

Synthesis and Pharmacological Activity

This compound is part of a class of chemicals involved in the synthesis of various pharmacologically active agents. For instance, its structural analogs have been explored for their potential as antihypertensive α-blocking agents, with some demonstrating good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Similarly, derivatives of this compound have shown moderate to excellent anticancer activity against several cancer cell lines, highlighting the potential for the development of new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Chemical Synthesis and Characterization

The structural flexibility of this compound facilitates the synthesis of a wide range of derivatives, as evidenced by its use in generating novel nitroaromatic carboxylic acids and semicarbazones. These derivatives have been evaluated for their anti-leishmanial activity, with some showing promising results comparable to reference drugs, thus offering a potential new avenue for anti-leishmanial drug development (Dias, Lima, Pinheiro, Rodrigues, Donnici, Fujiwara, Bartholomeu, Ferreira, Ferreira, Mendes, Silva, & Alves, 2015).

Antimicrobial and Antifungal Activities

Derivatives of this compound have also been explored for their antimicrobial and antifungal properties. For example, thiazole derived Schiff base ligands synthesized from related compounds demonstrated moderate activity against bacteria and fungi, suggesting their potential utility in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Molecular Interactions and Binding

The compound's analogs have been part of studies to understand their interaction with biological molecules. For example, co-crystallization studies with other molecules have provided insights into their hydrogen bonding and molecular packing, which is crucial for designing compounds with desired biological activities (Lynch, 2001).

作用機序

Target of Action

The compound contains a thiazole ring, which is a part of many bioactive molecules. Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action would depend on the specific target of the compound. Generally, thiazole derivatives can interact with their targets through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific target. For instance, thiazole derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

特性

IUPAC Name |

2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-12-2-4-13(5-3-12)18-21-14(11-27-18)8-9-20-17-7-6-15(22(25)26)10-16(17)19(23)24/h2-7,10-11,20H,8-9H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMASNNBSYICKAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

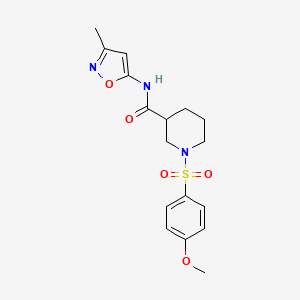

![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)

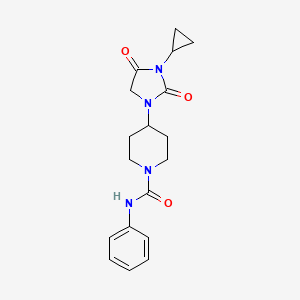

![N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B2562079.png)

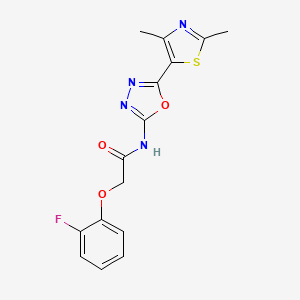

![3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2562083.png)

![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)

![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)

![2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2562093.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2562096.png)